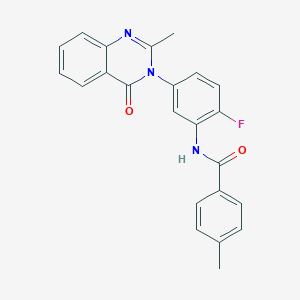

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methylbenzamide

Description

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methylbenzamide is a quinazolinone-derived benzamide compound characterized by a 2-methyl-4-oxoquinazolin-3(4H)-yl core linked to a 2-fluoro-5-substituted phenyl ring. The compound’s structural complexity arises from the interplay of electron-withdrawing (fluoro, oxo) and electron-donating (methyl) groups, which influence its physicochemical and biological properties.

Properties

IUPAC Name |

N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FN3O2/c1-14-7-9-16(10-8-14)22(28)26-21-13-17(11-12-19(21)24)27-15(2)25-20-6-4-3-5-18(20)23(27)29/h3-13H,1-2H3,(H,26,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDTUEIFPZPJHFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related analogs, focusing on substituent effects, spectral data, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Key Observations

This contrasts with simpler benzamides like 34, which lack heterocyclic systems. The absence of quinazolinone in 34 correlates with a lower melting point (90–91°C vs. 187°C for 2h), suggesting reduced crystallinity due to fewer intermolecular interactions .

However, 34 features a stronger electron-withdrawing trifluoromethyl group (5-CF3), which may increase lipophilicity compared to the target compound’s quinazolinone-linked phenyl group . Benzamide Variations: The 4-methylbenzamide group in the target compound and 34 provides steric bulk compared to the unsubstituted benzamide in 2h. This substitution may influence binding affinity in biological targets, as methyl groups can modulate hydrophobic interactions .

Spectral Data Insights

- IR Spectroscopy : The target compound’s expected C=O stretch (~1665 cm⁻¹) aligns with 2h (1665 cm⁻¹) and triazole derivatives in , which lack C=O bands after cyclization. The absence of S-H bands (~2500–2600 cm⁻¹) in triazoles contrasts with thiol-containing analogs, highlighting tautomeric stability differences.

- NMR : The 4-methyl group in the target compound and 34 would produce a singlet near δ 2.3–2.4 (as seen in 2h ), while fluorine substituents generate distinct 19F NMR signals (e.g., δ -63.5 for CF3 in 34 ) .

Synthetic Pathways

- The target compound’s synthesis likely involves multi-step reactions similar to , where hydrazinecarbothioamides are cyclized to form heterocycles. In contrast, 34 is synthesized via direct benzoylation, as seen in .

Research Implications

- Thermodynamic Stability : The tautomeric equilibrium observed in triazoles underscores the importance of structural confirmation for the target compound, as tautomerism could affect reactivity and binding.

Biological Activity

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methylbenzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C23H20F1N3O2

- Molecular Weight : 441.4 g/mol

- CAS Number : 941895-13-2

The structural features include a quinazolinone moiety, which is known for its diverse biological activities, particularly in anticancer research. The presence of fluorine and methyl substituents enhances the pharmacokinetic properties of the molecule.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antitumor activity. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines. A study evaluated the antitumor efficacy of several derivatives on human lung cancer cell lines (A549, HCC827, and NCI-H358) using both 2D and 3D culture systems.

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) | Assay Type |

|---|---|---|---|

| Compound 5 | A549 | 2.12 ± 0.21 | 2D |

| Compound 6 | HCC827 | 5.13 ± 0.97 | 2D |

| Compound 8 | NCI-H358 | 6.75 ± 0.19 | 2D |

| N-(2-fluoro...) | MRC-5 (normal fibroblast) | Moderate effect observed | Cytotoxicity |

The results indicate that while these compounds are effective against cancer cells, they also exhibit moderate cytotoxicity towards normal cells, suggesting a need for further optimization to enhance selectivity and reduce toxicity.

The mechanism by which these compounds exert their antitumor effects often involves interaction with DNA or inhibition of specific enzymes associated with cancer cell proliferation. For instance, quinazolinone derivatives have been reported to bind within the minor groove of DNA, potentially disrupting replication processes.

Case Studies

- Study on Quinazolinone Derivatives : A comprehensive study highlighted several quinazolinone derivatives that demonstrated significant antitumor properties in vitro. The study noted that modifications to the structure could enhance selectivity towards cancer cells while minimizing effects on normal cells .

- Clinical Implications : Another investigation into the pharmacological profiles of related compounds revealed their potential use as lead candidates in drug development targeting various cancers, particularly lung and thyroid cancers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.